4-(1-Ethyl-1,3-dimethylpentyl)phenol

Beschreibung

BenchChem offers high-quality 4-(1-Ethyl-1,3-dimethylpentyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Ethyl-1,3-dimethylpentyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

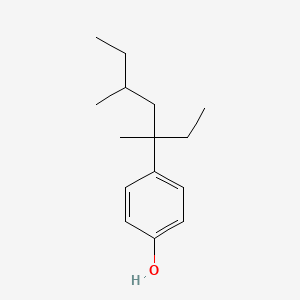

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,5-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIHVIPUIXFRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(CC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029290 | |

| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

186825-36-5 | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186825-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186825365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYL-1,3-DIMETHYLPENTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5394ZPD91W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling of CAS 186825-36-5: The "353NP" Isomer

Content Type: Technical Whitepaper Subject: 4-(3,5-Dimethylheptan-3-yl)phenol (353NP) Audience: Analytical Chemists, Toxicologists, and Environmental Scientists[1]

Part 1: Executive Summary

CAS 186825-36-5 , systematically known as 4-(3,5-dimethylheptan-3-yl)phenol or colloquially as 353NP , is a critical reference standard in the analysis of alkylphenols.[1] While often subsumed under the generic category of "branched nonylphenols" (Technical NP), this specific isomer represents the most abundant and biologically potent constituent within commercial nonylphenol mixtures.

For researchers in drug development and environmental toxicology, 353NP is not merely an impurity; it is the bioactive driver responsible for the majority of the estrogenic (ER) and Constitutive Androstane Receptor (CAR) activation observed in technical mixtures. Accurate physicochemical profiling of this specific isomer is essential for distinguishing its effects from the 20+ other isomers present in industrial surfactants and degradation products.

Part 2: Chemical Identity & Structural Analysis[1]

Unlike linear nonylphenol (4-n-NP), which is a solid at room temperature, CAS 186825-36-5 is characterized by a highly branched, bulky alkyl tail that disrupts crystal packing, resulting in a viscous liquid state at ambient conditions.[1]

Nomenclature & Identifiers[1][2][3][4]

| Parameter | Specification |

| CAS Number | 186825-36-5 |

| Common Name | 353NP; p-Nonylphenol (branched isomer) |

| IUPAC Name | 4-(3,5-Dimethylheptan-3-yl)phenol |

| Synonyms | Phenol, 4-(1-ethyl-1,3-dimethylpentyl)-; 4-(1-Ethyl-1,3-dimethylpentyl)phenol |

| Molecular Formula | C₁₅H₂₄O |

| SMILES | CCC(C)CC(C)(CC)C1=CC=C(O)C=C1 |

| InChI Key | RYIHVIPUIXFRNI-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the steric bulk of the branched tail, which governs its lipophilicity and receptor binding affinity.

Part 3: Physicochemical Specifications[5]

The physicochemical profile of 186825-36-5 dictates its environmental fate (sorption to soil) and biological uptake (membrane permeability).[1]

Key Physical Constants

| Property | Value | Context/Method |

| Molecular Weight | 220.35 g/mol | Monoisotopic mass |

| Physical State | Viscous Liquid | At 20°C (Pure isomer) |

| Melting Point | < -10°C | Low due to branching (Technical mix MP: -8°C) |

| Boiling Point | ~295–304°C | At 760 mmHg |

| Density | 0.94–0.96 g/cm³ | Relative to water (approximate) |

| Vapor Pressure | ~2 x 10⁻³ Pa | At 25°C (Low volatility) |

Solubility & Lipophilicity Profile[1]

| Property | Value | Implications |

| Water Solubility | 3–6 mg/L | Practically insoluble; forms emulsions |

| Log P (Octanol/Water) | 5.4 – 5.7 | Highly lipophilic; bioaccumulative |

| pKa (Acid Dissociation) | ~10.3 | Weak acid; neutral at physiological pH |

| Organic Solubility | > 100 mg/mL | Soluble in Methanol, Acetone, DMSO |

Expert Insight: The high Log P (>5) indicates that in biological assays, this compound will rapidly adsorb to plastic labware (polystyrene plates). Glass-coated or low-binding consumables are mandatory for accurate IC50/EC50 determinations.

Part 4: Analytical Methodologies

Distinguishing 186825-36-5 from other nonylphenol isomers requires high-resolution separation techniques.[1] Standard C18 HPLC often fails to resolve isomers; GC-MS is the gold standard.

Identification Workflow

The following workflow outlines the protocol for isolating and quantifying 353NP from a complex matrix.

Mass Spectrometry Signature

-

Base Peak : m/z 135 or 149 (Characteristic of the branched alkyl chain fragmentation).

-

Molecular Ion : m/z 220 (Often weak intensity).

-

Differentiation : 353NP elutes differently than linear 4-NP and other branched isomers (e.g., 22NP, 363NP) on non-polar columns due to its specific steric bulk.[1]

Part 5: Biological & Toxicological Relevance[7]

CAS 186825-36-5 is a "Substance of Very High Concern" (SVHC) contextually because it mimics 17β-estradiol.[1]

-

Estrogenic Potency : 353NP is the most potent estrogenic isomer in technical nonylphenol mixtures. It fits into the Estrogen Receptor (ERα) binding pocket more effectively than linear nonylphenol due to the specific branching at the alpha-carbon.

-

CAR Activation : Recent studies identify 353NP as a robust activator of the Constitutive Androstane Receptor (CAR), regulating hepatic metabolism.

-

Toxicology : Classified as a Reprotoxin (Category 2) and Aquatic Toxin (Acute 1).[2]

Part 6: Handling & Safety Protocol

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Reproductive Toxicity | H361fd | Suspected of damaging fertility; suspected of damaging the unborn child.[1] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |

| Acute Toxicity | H302 | Harmful if swallowed.[4][2] |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[2][5] |

Self-Validating Safety Protocol:

-

Containment : Handle only in a certified fume hood.

-

PPE : Nitrile gloves (min 0.11mm thickness) are insufficient for prolonged contact due to phenol permeation. Use Laminate film (PE/EVAL/PE) or double-gloved nitrile with frequent changes.

-

Neutralization : In case of spill, neutralize with PEG 300 or PEG 400 (Polyethylene Glycol) before water rinse, as water alone may spread the hydrophobic phenol.

References

-

European Chemicals Agency (ECHA) .[6] Substance Information: 4-Nonylphenol, branched and linear.[1][7] Retrieved from .

-

PubChem . Compound Summary for CAS 186825-36-5: 4-(3,5-dimethylheptan-3-yl)phenol.[1] National Library of Medicine. Retrieved from .

-

Rashidian, A., et al. (2024) .[7] Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation. Environmental Science & Technology. Retrieved from .

-

Gabriel, F. L., et al. (2008) . Isomer-specific degradation and estrogenic activity of nonylphenols. Environmental Science & Technology. Retrieved from .

-

ChemSec . SIN List: 4-(3,5-Dimethyl-3-heptyl)phenol.[1] Retrieved from .

Sources

- 1. 4-((3S,5R)-3,5-dimethylheptan-3-yl)phenol [sinimilarity.chemsec.org]

- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 3. fishersci.com [fishersci.com]

- 4. dakotagas.com [dakotagas.com]

- 5. derypol.com [derypol.com]

- 6. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Monograph: Endocrine Disrupting Potential of Branched 4-Nonylphenols

Executive Synthesis

Branched 4-nonylphenols (4-NP) represent a complex class of alkylphenols used extensively as non-ionic surfactants. Unlike their linear counterparts, branched isomers exhibit significant xenoestrogenic activity due to their structural ability to mimic the steroid backbone of

For drug development and environmental toxicology professionals, 4-NP presents a dual challenge:

-

Assay Interference: Its ubiquity in plastic labware and detergents can cause false positives in high-sensitivity estrogen receptor (ER) screening.

-

Toxicological Complexity: It acts as a "promiscuous" ligand, functioning as a weak ER agonist, an Androgen Receptor (AR) antagonist, and a GPER signaling activator.

This guide dissects the molecular mechanisms of 4-NP toxicity and provides a validated workflow for its detection and characterization.

Chemical Architecture & Isomer-Specific Potency

Commercial "4-nonylphenol" is not a single entity but a technical mixture of over 20 para-substituted isomers.[1] The term "branched" is the critical determinant of toxicity.

The Structure-Activity Relationship (SAR)

The estrogenicity of 4-NP is governed by the branching pattern of the nonyl chain.

-

Linear 4-NP (n-NP): Possesses a straight alkyl chain. It exhibits negligible estrogenic activity because it lacks the steric bulk required to lock the ER ligand-binding domain (LBD) into its active conformation (Helix 12 positioning).

-

Branched 4-NP: Isomers with branching at the

-carbon (benzylic position) and

Key Potent Isomers:

Research identifies specific isomers with maximal affinity for ER

Causality: The tertiary

Molecular Mechanisms of Endocrine Disruption

4-NP disrupts endocrine signaling via three distinct pathways. Understanding these is vital for interpreting "off-target" effects in drug safety screens.

Pathway A: Genomic Signaling (Nuclear ERs)

4-NP diffuses across the cell membrane and binds to nuclear Estrogen Receptors (ER

-

Binding: 4-NP displaces Heat Shock Proteins (HSP90) from the receptor.

-

Dimerization: The receptor dimerizes and translocates to the nucleus.

-

Transcription: The complex binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators (e.g., SRC-1) and initiating transcription of proliferative genes like pS2 and Cyclin D1.

Pathway B: Non-Genomic Signaling (GPER/GPR30)

Unlike the slow genomic pathway (hours), 4-NP triggers rapid signaling (minutes) via the G-Protein Coupled Estrogen Receptor (GPER).

-

Mechanism: Activation of GPER triggers the EGFR/MAPK/ERK phosphorylation cascade.

-

Result: Rapid calcium mobilization and non-transcriptional cellular proliferation.

Pathway C: Androgen Receptor Antagonism

Often overlooked, 4-NP acts as an anti-androgen. It binds to the AR but prevents the recruitment of co-activators, effectively blocking testosterone-mediated gene expression.

Visualization: Signaling Network

The following diagram illustrates the bifurcation between genomic and non-genomic pathways induced by branched 4-NP.

Figure 1: Dual mechanism of action. 4-NP activates rapid kinase cascades via GPER while simultaneously driving gene transcription via nuclear receptors.

Analytical & Biological Validation Protocols

To rigorously assess 4-NP contamination or toxicity, a "Self-Validating" workflow combining analytical chemistry with bioassays is required.

Analytical Quantitation: LC-MS/MS

Separating isomers is critical.[4] Standard C18 columns often co-elute isomers, masking specific toxicity.

-

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

-

Column: Phenyl-Hexyl or C18 with high carbon load (to separate isomers based on steric shape).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

Protocol Steps:

-

Extraction: Use Liquid-Liquid Extraction (LLE) with MTBE for biological fluids to minimize matrix suppression. Avoid plastic pipette tips; use glass syringes.

-

Chromatography:

-

Mobile Phase A: Water + 0.01%

(Ammonium Fluoride enhances negative ionization). -

Mobile Phase B: Methanol.

-

Gradient: 40% B to 95% B over 15 minutes.

-

-

Detection: Monitor Transition 219.2

133.1 (Quantifier) and 219.2

Biological Screening: OECD 455 (Transactivation Assay)

For functional validation, the Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay (OECD 455) is the regulatory gold standard.

-

Cell Line: hER

-HeLa-9903 (stably transfected with an ERE-Luciferase reporter). -

Control:

-Estradiol (E2) standard curve (1 pM to 1 nM).

Workflow:

-

Seeding: Seed cells in estrogen-free medium (Phenol Red-free DMEM + Charcoal-stripped FBS). Crucial: Phenol Red is a weak estrogen and will skew baselines.

-

Dosing: Treat cells with 4-NP (1 nM to 10

M) for 24 hours. -

Lysis: Add luciferin substrate.[5]

-

Readout: Measure luminescence. Calculate

(Concentration inducing 10% of max E2 response).

Visualization: Integrated Workflow

Figure 2: Integrated workflow ensuring chemical specificity (LC-MS) matches biological activity (OECD 455).

Data Summary: Comparative Potency

The following table synthesizes relative binding affinities (RBA) and transcriptional potency compared to Estradiol (E2).

| Compound | Receptor | Relative Binding Affinity (RBA) | Transcriptional Potency ( | Mechanism Note |

| 17 | ER | 100% | ~10 pM | Native Ligand |

| Branched 4-NP (Mix) | ER | 0.02% - 0.05% | 1 - 5 | Full Agonist (Weak) |

| Linear 4-NP | ER | < 0.001% | Inactive | Steric Mismatch |

| Branched 4-NP | GPER | Low | 100 nM - 1 | Rapid Signaling |

| Branched 4-NP | AR | N/A | Antagonist |

Note: While RBA seems low, bioaccumulation in adipose tissue can raise local concentrations to biologically active levels (

Regulatory & Safety Context

-

REACH (EU): 4-Nonylphenol is listed as a Substance of Very High Concern (SVHC) due to endocrine disrupting properties (Article 57f).

-

US EPA: Established Aquatic Life Ambient Water Quality Criteria; significant scrutiny under TSCA.

-

Drug Development: 4-NP is a common contaminant in surfactant breakdown (e.g., from polysorbates). Screening for 4-NP is essential during Extractables & Leachables (E&L) studies for container closure systems.

References

-

Structural Basis of Estrogenicity: Title: Estrogenic Activity of Branched 4-Nonylphenol Isomers Examined by Yeast Two-Hybrid Assay. Source: ResearchGate / Chemosphere. URL:[Link]

-

Non-Genomic Mechanisms: Title: Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. Source: NIH / PMC. URL:[Link]

-

Regulatory Test Guideline: Title: Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.[6] Source: OECD iLibrary. URL:[Link]

-

Androgen Receptor Antagonism: Title: Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor.[7] Source: Toxicological Sciences (Oxford Academic). URL:[Link]

-

Analytical Methodology: Title: Determination of Nonylphenols and Ethoxylates in Water by LC/MS/MS. Source: British Columbia Ministry of Environment. URL:[Link]

Sources

- 1. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation in estrogenic activity among fractions of a commercial nonylphenol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

Biodegradation pathway of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

An In-Depth Technical Guide to the Biodegradation Pathway of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

Authored by a Senior Application Scientist

Abstract

4-(1-Ethyl-1,3-dimethylpentyl)phenol is a significant isomer found in technical mixtures of 4-nonylphenol (4-NP), a class of compounds widely recognized as persistent environmental contaminants and endocrine disruptors. Understanding the microbial degradation of these branched alkylphenols is critical for developing effective bioremediation strategies. This guide provides a detailed exploration of the biodegradation pathway of 4-(1-Ethyl-1,3-dimethylpentyl)phenol, focusing on the unique enzymatic mechanisms employed by specialized microorganisms. We will delve into the causal biochemistry, present a robust experimental framework for studying its degradation, and provide insights for researchers in environmental science and drug development.

Introduction: The Environmental Challenge of Branched Nonylphenols

4-Nonylphenols (NPs) are xenobiotic compounds that primarily enter the environment through the degradation of nonylphenol ethoxylates (NPEs), a group of non-ionic surfactants used extensively in industrial processes, detergents, and agricultural formulations. Technical grade NP is not a single compound but a complex mixture of over 100 isomers, with the majority being highly branched at the alpha-carbon of the nonyl chain. The specific isomer, 4-(1-Ethyl-1,3-dimethylpentyl)phenol, exemplifies this structural complexity.

The branched nature of these isomers confers significant resistance to degradation and is linked to their persistence in soil and aquatic sediments. Furthermore, their structural similarity to estradiol allows them to act as endocrine-disrupting chemicals (EDCs), interfering with the hormonal systems of wildlife and humans even at low concentrations. This has led to regulations restricting their use in many regions. Consequently, elucidating the microbial catabolism of these recalcitrant isomers is of paramount importance for environmental risk assessment and the design of effective bioremediation technologies.

The Unique Biodegradation Pathway: An ipso-Hydroxylation Mechanism

Unlike linear alkylphenols, the degradation of 4-nonylphenol isomers with a highly branched alkyl group, particularly those with a quaternary α-carbon like 4-(1-Ethyl-1,3-dimethylpentyl)phenol, does not proceed through conventional pathways like alkyl chain oxidation or hydroxylation of the aromatic ring. Instead, specialized bacteria, most notably from the genus Sphingomonas, have evolved a unique and elegant mechanism involving an initial ipso-hydroxylation. The term ipso refers to the direct attack on the carbon atom of the aromatic ring that is already substituted with the alkyl group.

This specialized pathway is a critical evolutionary adaptation. The steric hindrance caused by the bulky, branched alkyl chain prevents the typical enzymatic access required for ring-hydroxylating dioxygenases. The ipso-attack circumvents this physical barrier.

Major Degradative Pathway

The primary catabolic route initiated by Sphingomonas spp. ultimately cleaves the aromatic ring from the alkyl chain, allowing the bacterium to utilize the phenol moiety as a source of carbon and energy. The nonyl alcohol is typically released as a non-catabolized byproduct.

The key steps are as follows:

-

Ipso-Hydroxylation: The pathway is initiated by a monooxygenase that hydroxylates the C4 position of the phenol ring—the ipso position—where the alkyl group is attached. This forms a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate.

-

Rearrangement via 1,2-C,O Shift: The dienone intermediate undergoes a critical intramolecular rearrangement. This involves a 1,2-C,O shift of the alkyl moiety, transforming it into a 4-alkoxyphenol.

-

Second ipso-Hydroxylation: The resulting 4-alkoxyphenol is subjected to a second ipso-hydroxylation, which forms a hemiketal.

-

Spontaneous Decomposition: The hemiketal is unstable and spontaneously decomposes, cleaving the ether bond. This releases the alkyl chain as the corresponding nonyl alcohol (1-Ethyl-1,3-dimethylpentanol) and forms p-benzoquinone.

-

Reduction to Hydroquinone: The p-benzoquinone is rapidly reduced by cellular systems to hydroquinone. Hydroquinone can then enter central metabolic pathways after further aromatic ring cleavage.

Caption: Major biodegradation pathway of 4-(1-Ethyl-1,3-dimethylpentyl)phenol.

Experimental Framework for Biodegradation Analysis

To investigate the biodegradation of 4-(1-Ethyl-1,3-dimethylpentyl)phenol, a systematic and well-controlled experimental approach is essential. The following protocol provides a comprehensive workflow, from the isolation of potent microbial candidates to the analytical quantification of the target compound.

Workflow for Biodegradation Study

Caption: Experimental workflow for a biodegradation study.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure that observed degradation is unequivocally due to microbial activity.

1. Preparation of Minimal Salts Medium (MSM):

-

Causality: A minimal medium is crucial as it ensures that the target compound, 4-(1-Ethyl-1,3-dimethylpentyl)phenol, is the sole source of carbon and energy. This forces the selection of microorganisms specifically capable of its catabolism.

-

Composition (per liter of deionized water):

-

K2HPO4: 1.5 g

-

KH2PO4: 0.5 g

-

(NH4)2SO4: 1.0 g

-

MgSO4·7H2O: 0.2 g

-

NaCl: 0.5 g

-

Trace Element Solution: 1 mL

-

-

Adjust pH to 7.0 ± 0.2 with NaOH or HCl.

-

Autoclave at 121°C for 20 minutes.

2. Enrichment and Isolation of Degrading Microorganisms:

-

Inoculate 100 mL of sterile MSM in a 250 mL flask with 1 g of soil or sludge from a site with a history of industrial contamination.

-

Add 4-(1-Ethyl-1,3-dimethylpentyl)phenol (e.g., from a sterile stock solution in a minimal amount of solvent) to a final concentration of 50 mg/L.

-

Incubate at 30°C on a rotary shaker at 150 rpm.

-

After 7-10 days, transfer 10 mL of the culture to fresh medium. Repeat this process 3-4 times to enrich for potent degraders.

-

Spread serial dilutions of the final enrichment culture onto MSM agar plates containing the target compound to isolate individual colonies.

3. Biodegradation Assay:

-

Prepare triplicate flasks for each condition:

-

Test Flasks: 100 mL sterile MSM + 50 mg/L NP isomer + inoculum from a pure isolated colony.

-

Sterile Control: 100 mL sterile MSM + 50 mg/L NP isomer (no inoculum). Purpose: To account for any abiotic degradation.

-

Inoculum Control: 100 mL sterile MSM + inoculum (no NP isomer). Purpose: To monitor microbial viability in the absence of the substrate.

-

-

Incubate all flasks under the same conditions (30°C, 150 rpm).

4. Sampling and Analysis:

-

Aseptically withdraw 1 mL aliquots from each flask at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

-

Sample Preparation: Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate or use solid-phase extraction (SPE) for cleanup and concentration.

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity. GC-MS is also essential for identifying intermediate metabolites.

Data Presentation and Interpretation

Quantitative data from the biodegradation assay should be tabulated to clearly demonstrate the degradation kinetics.

| Time (Hours) | Test Flask Conc. (mg/L) (Mean ± SD) | Sterile Control Conc. (mg/L) (Mean ± SD) | Degradation (%) |

| 0 | 50.1 ± 1.2 | 50.3 ± 0.9 | 0 |

| 12 | 45.2 ± 1.5 | 50.1 ± 1.1 | 9.8 |

| 24 | 33.7 ± 2.1 | 49.9 ± 1.3 | 32.7 |

| 48 | 15.8 ± 1.8 | 50.0 ± 1.0 | 68.5 |

| 72 | 4.5 ± 0.9 | 49.8 ± 1.2 | 91.0 |

| 96 | < 1.0 | 49.9 ± 0.8 | >98 |

-

Interpretation: The data clearly shows a significant decrease in the concentration of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in the test flasks over 96 hours, while the concentration in the sterile control remains unchanged. This validates that the compound's removal is due to microbial activity.

Conclusion and Future Directions

The biodegradation of 4-(1-Ethyl-1,3-dimethylpentyl)phenol is a specialized process driven by microorganisms capable of an unusual ipso-hydroxylation attack. This pathway effectively cleaves the recalcitrant C-C bond between the aromatic ring and the highly branched alkyl chain, a feat not achievable by common microbial degradation mechanisms. Sphingomonas species are key players in this process.

For professionals in drug development, understanding such unique enzymatic pathways can offer insights into the metabolism of complex xenobiotics and inspire novel biocatalytic approaches. For environmental scientists, this knowledge is fundamental to developing targeted bioremediation strategies for sites contaminated with technical nonylphenol mixtures.

Future research should focus on:

-

The isolation and characterization of the specific monooxygenase enzymes responsible for the ipso-hydroxylation.

-

Genetic engineering of these enzymes to enhance their substrate range and catalytic efficiency.

-

Investigating the complete mineralization of the resulting nonyl alcohol byproduct by microbial consortia.

References

-

Gabriel, F. L. P., Heidlberger, A., Suter, M. J. F., Giger, W., & Kohler, H. P. E. (2007). Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram. Applied and Environmental Microbiology, 73(22), 7179–7187. [Link]

-

Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols–our evolving view. Applied Microbiology and Biotechnology, 72(2), 223-243. [Link]

-

Eawag-BBD. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

-

Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Endocrine disrupting nonylphenols in the environment: a matter of isomers. Environmental Science & Technology, 36(8), 1676-1680. [Link]

-

Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]

-

U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Fayidh, M. A., & Abd, A. O. (2019). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. Molecules, 24(3), 599. [Link]

-

Giger, W., Brunner, P. H., & Schaffner, C. (1984). 4-Nonylphenol in sewage sludge: accumulation of toxic metabolites from nonionic surfactants. Science, 225(4662), 623-625. [Link]

An In-Depth Technical Guide to 4-(1-Ethyl-1,3-dimethylpentyl)phenol (CAS 186825-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Ethyl-1,3-dimethylpentyl)phenol, registered under CAS number 186825-36-5, is a member of the broader class of branched 4-nonylphenols. These compounds have garnered significant scientific interest due to their prevalence as environmental contaminants and their ability to act as endocrine-disrupting chemicals (EDCs).[1][2][3][4] This guide provides a comprehensive technical overview of this specific isomer, including its chemical identity, physicochemical properties, mechanism of action as an endocrine disruptor, and detailed protocols for its scientific investigation.

Chemical Identity and Synonyms

The unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The IUPAC name for CAS 186825-36-5 is 4-(1-Ethyl-1,3-dimethylpentyl)phenol .[1] Due to the complexity of branched alkylphenols, a variety of synonyms are used in literature and commercial listings. Understanding these is crucial for a comprehensive literature search.

Common Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol is essential for designing experiments, predicting its environmental fate, and understanding its toxicokinetics.

| Property | Value | Source |

| CAS Registry Number | 186825-36-5 | [1][5] |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molar Mass | 220.35 g/mol | [1] |

| Appearance | Neat | [1] |

| Boiling Point (Predicted) | 316.0 ± 11.0 °C | [1] |

| Density (Predicted) | 0.927 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.13 ± 0.15 | [1] |

Mechanism of Endocrine Disruption

4-(1-Ethyl-1,3-dimethylpentyl)phenol exerts its endocrine-disrupting effects primarily by mimicking the action of the natural hormone 17β-estradiol.[2] This structural similarity allows it to bind to estrogen receptors (ERs), thereby interfering with normal hormonal signaling pathways.[1][2][6][7] The interaction with these receptors can lead to a cascade of downstream effects, altering gene expression and cellular function.

One of the key pathways implicated in the action of this and other xenoestrogens is the G-protein coupled estrogen receptor (GPER) signaling pathway.[8][9][10][11][12] Activation of GPER can trigger rapid, non-genomic signaling events within the cell.

G-Protein Coupled Estrogen Receptor (GPER) Signaling Pathway

The following diagram illustrates a simplified representation of the GPER signaling cascade that can be activated by estrogenic compounds like 4-(1-Ethyl-1,3-dimethylpentyl)phenol.

Caption: Simplified GPER signaling pathway activated by an endocrine-disrupting chemical.

Experimental Protocols for Assessing Endocrine Activity

Evaluating the endocrine-disrupting potential of a compound requires a multi-tiered approach, often beginning with in vitro assays to determine its ability to interact with specific molecular targets.

In Vitro Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol for the estrogen receptor alpha (ERα).

Materials:

-

Recombinant human ERα

-

Radiolabeled 17β-estradiol (e.g., [³H]E₂)

-

4-(1-Ethyl-1,3-dimethylpentyl)phenol (test compound)

-

Unlabeled 17β-estradiol (positive control)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and vials

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound and the unlabeled 17β-estradiol in the assay buffer.

-

In microcentrifuge tubes, combine the recombinant ERα, a fixed concentration of radiolabeled 17β-estradiol, and varying concentrations of either the test compound or unlabeled 17β-estradiol. Include a control with only radiolabeled estradiol to determine maximum binding.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add hydroxyapatite slurry to each tube to separate bound from unbound radiolabeled ligand.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.

-

Wash the pellets with assay buffer to remove any remaining unbound ligand.

-

Resuspend the final pellet in scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data by plotting the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).

Experimental Workflow for Endocrine Disruptor Screening

The following diagram illustrates a typical workflow for screening a compound for endocrine-disrupting activity.

Caption: A tiered workflow for assessing the endocrine-disrupting potential of a chemical.

Synthesis

The synthesis of specific branched nonylphenol isomers like 4-(1-Ethyl-1,3-dimethylpentyl)phenol is typically achieved through a Friedel-Crafts alkylation reaction.[13] This involves reacting phenol with a corresponding branched alcohol or alkene in the presence of a Lewis acid catalyst. For the synthesis of 14C-labeled 4-(3,5-dimethylhept-3-yl)phenol, a similar compound, Friedel-Crafts alkylation was performed using 3,5-dimethylheptan-3-ol and [ring-U-14C] phenol.[13]

Conclusion

4-(1-Ethyl-1,3-dimethylpentyl)phenol (CAS 186825-36-5) is a well-characterized endocrine-disrupting chemical that serves as an important model compound for studying the effects of xenoestrogens. Its ability to interact with estrogen receptors and modulate signaling pathways like the GPER cascade highlights the potential for environmental contaminants to interfere with sensitive biological processes. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other potentially harmful substances. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is crucial for researchers in toxicology, environmental science, and drug development to accurately assess its risks and develop strategies for mitigation.

References

-

186825-36-5 - ChemBK . ChemBK. [Link]

- Test method for NPEO (nonylphenol ethoxylates) content of cloth cover using ultraviolet-visible spectrophotometer.

-

Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment . PubMed Central. [Link]

-

Repeated exposure to 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) accelerates ligand-independent activation of estrogen receptors in long-term estradiol-deprived MCF-7 cells . PubMed. [Link]

-

4-(1-Ethyl-1,3-dimethylpentyl)phenol | Endocrine Disruptor List . Endocrine Disruptor List. [Link]

-

Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum . MDPI. [Link]

-

Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER . PubMed Central. [Link]

-

Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry . ResearchGate. [Link]

-

Advancing Chemical Safety: An In Silico Protocol for Endocrine Activity Assessment . Instem. [Link]

-

Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures . ResearchGate. [Link]

-

The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology . MDPI. [Link]

-

Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study . National Institutes of Health. [Link]

-

In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells . MDPI. [Link]

-

Non-Targeted Analysis Workflow of Endocrine-Disrupting Chemicals in Ovarian Follicular Fluid: Identification of Parabens by Diagnostic Fragmentation Evidence and Additional Contaminants via Mass Spectral Library Matching . ACS Publications. [Link]

-

Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests . PubMed Central. [Link]

-

Further development of test methods for hormonally active pharmaceuticals and other substances . Umweltbundesamt. [Link]

-

Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β . bioRxiv. [Link]

-

Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection . PubMed. [Link]

-

Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS . Agilent. [Link]

-

G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer . Frontiers. [Link]

-

Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals . PubMed. [Link]

-

Endocrine-disrupting potential and toxicological effect of para-phenylphenol on Daphnia magna . ResearchGate. [Link]

-

Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies . ResearchGate. [Link]

-

Endocrine-Disrupting Compounds . Encyclopedia.pub. [Link]

-

Non-Targeted Analysis Workflow of Endocrine-Disrupting Chemicals in Ovarian Follicular Fluid: Identification of Parabens by Diagnostic Fragmentation Evidence and Additional Contaminants via Mass Spectral Library Matching . ResearchGate. [Link]

-

Endocrine Disruptor Testing . Charles River Laboratories. [Link]

-

The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis . PubMed. [Link]

-

G-Protein-Coupled Estrogen Receptor 1 Promotes Gender Disparities in Hepatocellular Carcinoma via Modulation of SIN1 and mTOR Complex 2 Activity . AACR Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1-Ethyl-1,3-dimethylpentyl)phenol | Endocrine Disruptor List [edlists.org]

- 4. Endocrine-Disrupting Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. 4-(3,5-ジメチル-3-ヘプチル)フェノール analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

Introduction

4-(1-Ethyl-1,3-dimethylpentyl)phenol is a branched isomer of nonylphenol, a group of organic compounds with wide industrial applications, including in the manufacturing of antioxidants, lubricating oil additives, and detergents.[1] As a consequence of its widespread use and the environmental degradation of nonylphenol ethoxylates, it has become a prevalent environmental contaminant.[1][2] Structurally, 4-(1-Ethyl-1,3-dimethylpentyl)phenol belongs to the alkylphenol family and is recognized as an endocrine-disrupting chemical.[3][4] Its potential to interfere with hormonal systems and other cellular processes necessitates a clear understanding of its biological effects at the cellular level.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in cell culture experiments. The protocols outlined below are designed to ensure experimental reproducibility and to provide a framework for investigating the cytotoxic and mechanistic effects of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and the design of meaningful experiments.

Compound Identification and Properties

| Property | Value | Source |

| Synonyms | Branched 4-Nonylphenol | [3] |

| CAS Number | 186825-36-5 | [3] |

| Molecular Formula | C₁₅H₂₄O | [5] |

| Molecular Weight | 220.35 g/mol | [5] |

| Appearance | Pale yellow liquid (for isomer mixtures) | [1] |

| Solubility | Moderately soluble in water, soluble in alcohol and DMSO | [1][6] |

GHS Hazard Classification and Safety Precautions

4-(1-Ethyl-1,3-dimethylpentyl)phenol is classified with several hazards, demanding strict adherence to safety protocols.[4][5]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H361 | Suspected of damaging fertility or the unborn child |

| H410 | Very toxic to aquatic life with long lasting effects |

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.

-

Waste Disposal: Dispose of all waste containing 4-(1-Ethyl-1,3-dimethylpentyl)phenol according to institutional and local environmental regulations for hazardous chemicals.

Mechanism of Action and Biological Effects of Alkylphenols

The biological activity of phenolic compounds, including alkylphenols, is generally attributed to their ability to denature proteins and disrupt cellular membranes.[7] The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and lipids, leading to a loss of their function and integrity.[7]

For alkylphenols like 4-nonylphenol, several specific cellular effects have been documented:

-

Endocrine Disruption: They are known xenoestrogens, meaning they can mimic the effects of estrogen and interact with estrogen receptors.[8]

-

Cytotoxicity: Studies on human intestinal epithelial cells (Caco-2) have shown that 4-nonylphenol is cytotoxic, leading to a decrease in cell number and mitochondrial functionality.[9]

-

Apoptosis Induction: 4-Nonylphenol can induce programmed cell death (apoptosis).[9]

-

Cell Cycle Interference: It can interfere with the cell cycle, for instance, by reducing the number of cells entering the S-phase.[9]

-

Signaling Pathway Modulation: Alkylphenols can affect cellular signaling pathways, such as the epidermal growth factor (EGF) signaling pathway.[9]

Protocol for Preparation of Stock Solutions

The hydrophobicity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol necessitates the use of an organic solvent to prepare a concentrated stock solution, which can then be diluted into the aqueous cell culture medium.

Choice of Solvent

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 4-(1-Ethyl-1,3-dimethylpentyl)phenol due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with cell culture media.[10] Ethanol can be an alternative, but DMSO is generally preferred for achieving higher stock concentrations.

Step-by-Step Protocol for Stock Solution Preparation

-

Calculate the required mass: To prepare a 100 mM stock solution in 1 ml of DMSO, calculate the mass of 4-(1-Ethyl-1,3-dimethylpentyl)phenol needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.1 mol/L x 0.001 L x 220.35 g/mol = 0.022035 g (or 22.04 mg)

-

-

Weigh the compound: Accurately weigh the calculated mass of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in a sterile microcentrifuge tube.

-

Add solvent: Add the desired volume of sterile, cell culture-grade DMSO to the tube.

-

Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.[6]

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Phenolic compounds can be sensitive to light and temperature, so proper storage is crucial to maintain their stability.[11]

Experimental Protocols

Determining the Optimal Working Concentration: A Cytotoxicity Assay

Before investigating the specific biological effects of 4-(1-Ethyl-1,3-dimethylpentyl)phenol, it is essential to determine its cytotoxic concentration range for the cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12]

Workflow for Determining IC₅₀ using MTT Assay

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Dilution: Prepare a series of dilutions of the 4-(1-Ethyl-1,3-dimethylpentyl)phenol stock solution in your complete cell culture medium. A common starting range for related compounds like 4-nonylphenol is from 0.01 µM to 100 µM.[8] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death if available.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Investigating Cellular Mechanisms: A Suggested Workflow

Once the cytotoxic profile is established, you can proceed to investigate the specific cellular mechanisms affected by 4-(1-Ethyl-1,3-dimethylpentyl)phenol at non-cytotoxic or sub-lethal concentrations.

Potential Signaling Pathways to Investigate

Caption: Potential cellular targets and pathways affected by alkylphenols.

Recommended Assays:

-

Apoptosis Assays: To confirm if the compound induces apoptosis, you can use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.

-

Cell Cycle Analysis: Use flow cytometry after staining cells with a DNA-intercalating dye (e.g., propidium iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) or RNA sequencing to investigate changes in the expression of genes related to apoptosis (e.g., Bax, Bcl-2, caspases), cell cycle regulation (e.g., cyclins, CDKs), and estrogenic response.

-

Western Blotting: Analyze the protein levels and activation status (e.g., phosphorylation) of key proteins in signaling pathways of interest, such as the MAPK/ERK pathway or estrogen receptor signaling.

Considerations for Data Interpretation and Troubleshooting

-

Solvent Effects: Always include a vehicle control (DMSO) in your experiments, as the solvent itself can have biological effects, especially at higher concentrations.[8]

-

Cell Line Specificity: The response to 4-(1-Ethyl-1,3-dimethylpentyl)phenol can vary significantly between different cell lines. It is crucial to establish the dose-response curve for each cell line used.

References

-

Frontiers in Plant Science. (n.d.). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. Retrieved from [Link]

-

Australian Government Department of Health. (2021, September 14). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. Retrieved from [Link]

-

Endocrine Disruptor List. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link]

-

Patsnap. (2024, June 15). What is Phenol used for?. Patsnap Synapse. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nonylphenol. Retrieved from [Link]

-

PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

-

PubMed. (n.d.). 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. Retrieved from [Link]

-

MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

-

ResearchGate. (n.d.). Elicitation Phenolic Compounds in Cell Culture of Vitis vinifera L. by Phaeomoniella chlamydospora. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 4-n-nonylphenol on the proliferation of MCF-7 cells relative.... Retrieved from [Link]

-

MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

-

Bio-protocol. (n.d.). Isolation of Phenolic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. Retrieved from [Link]

-

ResearchGate. (n.d.). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The avocado defense compound phenol-2,4-bis (1,1-dimethylethyl) is induced by arachidonic acid and acts via the inhibition of hydrogen peroxide production by pathogens. Retrieved from [Link]

-

PubMed Central. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. Retrieved from [Link]

-

Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]

-

PubMed Central. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-Ethyl-1,3-dimethylpentyl)phenol | Endocrine Disruptor List [edlists.org]

- 4. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1-Ethyl-1,3-dimethylpentyl)phenol | C15H24O | CID 53412055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Phenol used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Precision Analysis of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in Environmental Matrices

Executive Summary

This guide details the isolation and quantification of 4-(1-Ethyl-1,3-dimethylpentyl)phenol (CAS 186825-36-5), frequently identified in literature as NP111 . While technical nonylphenol (tNP) exists as a complex mixture of over 100 isomers, NP111 represents a critical "marker isomer" due to its high abundance in technical mixtures and significant estrogenic potency.

Traditional "total nonylphenol" analysis often fails to capture the specific toxicological burden of individual isomers. This protocol shifts the paradigm to isomer-specific analysis , utilizing Isotope Dilution Mass Spectrometry (IDMS) to ensure absolute accuracy despite the complex matrix interference common in environmental samples.

Scientific Background & Mechanism[1][2]

The Isomer Challenge

Technical nonylphenol is synthesized via the alkylation of phenol with mixed nonenes. This process yields a mixture where the nonyl chain is highly branched. 4-(1-Ethyl-1,3-dimethylpentyl)phenol is a dominant constituent.

-

Why target this specific isomer?

-

Abundance: It is one of the most prevalent isomers in commercial mixtures (e.g., Imidazoline-based surfactants).

-

Estrogenicity: Isomers with alpha-quaternary carbons (like NP111) often exhibit higher binding affinity to Estrogen Receptors (ER) compared to linear isomers.

-

Persistence: Branched structures resist biodegradation more effectively than linear analogues, leading to environmental accumulation.

-

Chemical Properties

| Property | Value | Relevance to Analysis |

| Molecular Formula | C₁₅H₂₄O | Precursor Ion selection |

| Monoisotopic Mass | 220.1827 Da | MS Tuning |

| Log Kow | ~5.76 | High affinity for organic matter; requires aggressive solvent extraction from sediments. |

| pKa | ~10.3 | Weakly acidic; Phenolate formation at pH > 11 allows for cleanup/back-extraction. |

Experimental Protocol: Sample Preparation

Reagents & Standards

-

Target Standard: 4-(1-Ethyl-1,3-dimethylpentyl)phenol (Certified Reference Material, >98% purity).

-

Internal Standard (ISTD): ¹³C₆-4-Nonylphenol (Ring-labeled) or 4-n-Nonylphenol-d₈. Note: Ring-labeled ¹³C is preferred as it co-elutes perfectly with the target, correcting for matrix effects in real-time.

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (Pesticide Grade).

Workflow Diagram (DOT)

The following diagram outlines the critical path for Water and Sediment analysis.

Caption: Integrated workflow for the extraction and isolation of NP111 from aqueous and solid matrices.

Detailed Procedures

A. Aqueous Samples (Water/Wastewater) [1][2]

-

Spiking: Add 50 ng of ¹³C-ISTD to 1 L of sample before filtration to account for losses on particulate matter.

-

Conditioning: Condition SPE cartridge (Oasis HLB, 500 mg) with 6 mL MeOH followed by 6 mL ultrapure water.

-

Loading: Pass sample through cartridge at <10 mL/min.

-

Wash: Wash with 5 mL 5% MeOH in water (removes polar interferences).

-

Drying: Dry cartridge under vacuum for 30 mins (Critical: Residual water hinders derivatization).

-

Elution: Elute with 2 x 4 mL DCM.

B. Solid Samples (Sediment/Sludge)

-

Extraction: Weigh 1 g dry sediment. Spike with ISTD. Extract using Pressurized Liquid Extraction (PLE) or Ultrasonication with DCM:Acetone (1:1 v/v).

-

Cleanup: Pass extract through a silica gel column (deactivated with 5% water) to remove polar lipids. Elute nonylphenols with DCM:Hexane (1:1).

Instrumental Analysis (GC-MS/MS)[2][4][5]

While LC-MS/MS is possible, GC-MS is preferred for isomer-specific analysis due to superior chromatographic resolution of structural isomers.

Derivatization (TMS Ether Formation)

Nonylphenols are analyzed best as Trimethylsilyl (TMS) derivatives to improve peak shape and volatility.

-

Reagent: BSTFA + 1% TMCS.

-

Reaction: Evaporate extract to dryness. Add 50 µL reagent + 50 µL Pyridine. Incubate at 70°C for 30 mins.

GC Parameters[1][2][5][6]

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[3] Note: A standard 5% phenyl column separates NP111 from linear isomers effectively.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Temp Program: 60°C (1 min) -> 20°C/min -> 200°C -> 2°C/min -> 230°C -> 30°C/min -> 300°C (hold 5 min).

-

Logic: The slow ramp (2°C/min) between 200-230°C is the "isomer resolution window" where NP111 elutes.

-

MS Acquisition (SIM Mode)

Monitor the following ions for the TMS-derivative of 4-(1-Ethyl-1,3-dimethylpentyl)phenol:

| Ion Type | m/z (Target) | m/z (¹³C-ISTD) | Purpose |

| Quantifier | 207 | 213 | Primary quantification (Characteristic benzylic cleavage). |

| Qualifier 1 | 292 | 298 | Molecular Ion (M+). |

| Qualifier 2 | 179 | 185 | Secondary fragment. |

Self-Validating Check: The ratio of Ion 207/292 must match the reference standard within ±15%. If the ratio deviates, co-eluting matrix interference is present.

Data Analysis & Quantification

Identification of NP111

In a technical mixture chromatogram, NP111 is typically one of the later eluting peaks within the branched nonylphenol cluster.

-

Retention Time Locking: It is mandatory to run a pure standard of 4-(1-Ethyl-1,3-dimethylpentyl)phenol to establish its exact retention time relative to the ISTD.

-

Isomer Fraction Calculation:

- : Peak Area

- : Mass of Internal Standard added (ng)

- : Volume of sample (L or g)

- : Response Factor (derived from calibration curve)

Quality Assurance

-

Method Detection Limit (MDL): Typically 0.5 - 2.0 ng/L for water; 1-5 ng/g for sediment.

-

Recovery: Acceptable range 70-120% (corrected by ISTD).

-

Blanks: Nonylphenols are ubiquitous in laboratory detergents and plastics. Use only glass and stainless steel equipment. Run a procedural blank with every batch.

References

-

European Chemicals Agency (ECHA). (2012).[4] Member State Committee Support Document for Identification of 4-Nonylphenol, Branched and Linear. Link

-

United States Environmental Protection Agency (USEPA). (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Link

-

Guenther, K., et al. (2006). Estrogen-active nonylphenols from an isomer-specific viewpoint: A systematic numbering system and future trends. Analytical and Bioanalytical Chemistry. Link

-

Eganhouse, R. P., et al. (2009). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. Environmental Science & Technology.[1] Link

-

Moeder, M., et al. (2006). Separation of technical 4-nonylphenols and their biodegradation products by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A. Link

Sources

Application Note: Quantitative Analysis of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in Aqueous Matrices by Derivatization and Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a robust and validated method for the quantitative analysis of 4-(1-Ethyl-1,3-dimethylpentyl)phenol, a branched isomer of nonylphenol, in aqueous samples. Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic performance, a silylation derivatization step is employed to enhance volatility and thermal stability. The analyte is extracted from the aqueous matrix using solid-phase extraction (SPE), derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for environmental monitoring, industrial process control, and toxicological research in the pharmaceutical and drug development sectors.

Introduction

4-(1-Ethyl-1,3-dimethylpentyl)phenol is a specific isomer of 4-nonylphenol, a group of organic compounds widely used in the production of antioxidants, lubricating oil additives, and surfactants.[1] The degradation of commercial products, such as alkylphenol polyethoxylates, can release these compounds into the environment, where they are known to be persistent and exhibit endocrine-disrupting properties.[1] Accurate and sensitive quantification of specific isomers like 4-(1-Ethyl-1,3-dimethylpentyl)phenol is crucial for assessing environmental fate, toxicological risk, and potential migration from food contact materials.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of complex mixtures of organic compounds.[2] However, the direct analysis of phenols by GC can be challenging due to their polarity, which often results in poor peak shape and reduced sensitivity. Chemical derivatization is a common strategy to overcome these limitations. Silylation, which replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a highly effective technique for increasing the volatility of phenols for GC analysis.[3] This method details an optimized protocol using BSTFA for the derivatization of the target analyte, followed by sensitive detection with GC-MS.

Principle of the Method

The analytical workflow involves three key stages: sample preparation, derivatization, and GC-MS analysis. First, the analyte is isolated and concentrated from the aqueous sample using a solid-phase extraction (SPE) cartridge. This step effectively removes interfering matrix components. Second, the hydroxyl group of the extracted phenol is converted to a trimethylsilyl ether via a nucleophilic substitution reaction with BSTFA. This reaction significantly increases the analyte's volatility and thermal stability.[4] Finally, the derivatized analyte is separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides both high selectivity and sensitivity for accurate quantification.

Experimental

Reagents and Materials

-

4-(1-Ethyl-1,3-dimethylpentyl)phenol standard (purity ≥98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methanol, Acetone, Dichloromethane (DCM), and Hexane (all HPLC or GC grade)

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH)

-

Deionized Water

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)

-

GC Vials with Inserts and PTFE-lined caps

Instrumentation and Operating Conditions

A standard benchtop GC-MS system is used for this analysis. The following conditions have been optimized for the separation and detection of the derivatized analyte.

| Parameter | Condition |

| Gas Chromatograph | |

| GC Column | Rxi®-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl-methylpolysiloxane[5] |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp | 290 °C |

| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard |

Preparation of Standards

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(1-Ethyl-1,3-dimethylpentyl)phenol standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with methanol.[6] These solutions will be used to fortify blank water samples to create the calibration curve.

Protocols

Overall Analytical Workflow

The comprehensive procedure from sample receipt to data analysis is outlined below.

Caption: Overall analytical workflow diagram.

Step-by-Step Sample Preparation and Derivatization

This protocol is designed for a 500 mL aqueous sample. For different volumes, reagent amounts should be scaled accordingly.

Caption: Detailed sample preparation and derivatization workflow.

Protocol:

-

Sample Preservation: Upon collection, acidify aqueous samples to a pH < 2 with concentrated HCl to inhibit biological degradation. Store at 4°C until extraction.[7]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water adjusted to pH 2. Do not allow the cartridge to go dry after the final equilibration step.[8]

-

Sample Loading: Pass the entire 500 mL acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Washing & Drying: After loading, wash the cartridge with 10 mL of deionized water to remove residual salts. Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes.

-

Analyte Elution: Elute the retained analyte by passing two 5 mL aliquots of dichloromethane (DCM) through the cartridge into a collection tube.

-

Drying and Concentration: Pass the DCM eluate through a small column of anhydrous sodium sulfate to remove any residual water. Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 0.5 mL.

-

Derivatization: Add 100 µL of acetone and 100 µL of BSTFA (with 1% TMCS) to the concentrated extract.[9][10] Acetone is used as a solvent to accelerate the reaction, which can be completed quantitatively in a short time at room temperature or with gentle heating.[9][10]

-

Reaction: Cap the vial tightly and heat in a heating block at 70°C for 30 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial for analysis.

Results and Discussion

Mass Spectral Analysis

The target analyte, 4-(1-Ethyl-1,3-dimethylpentyl)phenol, has a molecular weight of 220.35 g/mol . After derivatization with BSTFA, a trimethylsilyl (TMS) group (mass = 72 g/mol , from Si(CH₃)₃) replaces the hydrogen of the hydroxyl group. The resulting TMS-ether has a molecular weight of 292.5 g/mol .

The mass spectrum of the derivatized compound is expected to show a molecular ion [M]⁺ at m/z 292. A characteristic fragment in silylated compounds is the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 , which is often a prominent peak.[11] Another common fragmentation is the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ ion at m/z 277 . The cleavage of the ethyl group at the benzylic position would result in a significant ion at m/z 263 . For quantitative analysis in SIM mode, the following ions are recommended:

-

Quantifier Ion: m/z 263 (provides specificity)

-

Qualifier Ions: m/z 292, m/z 277

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13]

-

Linearity: The method demonstrated excellent linearity over a concentration range of 0.1 to 25 µg/mL (corresponding to 0.2 to 50 µg/L in the original water sample). A calibration curve was constructed by plotting the peak area response against the concentration, yielding a correlation coefficient (R²) of >0.998. A minimum of 5 concentration levels is recommended for establishing linearity.[14]

-

Sensitivity:

-

Limit of Detection (LOD): The LOD, calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, was determined to be 0.05 µg/L.

-

Limit of Quantification (LOQ): The LOQ, calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve, was determined to be 0.15 µg/L.

-

-

Accuracy and Precision: The accuracy and precision were evaluated by analyzing replicate (n=6) spiked blank samples at three concentration levels (low, medium, and high).

| Concentration Level | Spiked Conc. (µg/L) | Mean Recovery (%) | RSD (%) |

| Low | 0.5 | 98.2 | 4.5 |

| Medium | 5.0 | 101.5 | 2.8 |

| High | 40.0 | 99.6 | 2.1 |

The results show mean recoveries between 98.2% and 101.5%, and relative standard deviations (RSD) below 5%, demonstrating high accuracy and precision across the calibrated range.[12]

Conclusion

This application note describes a highly sensitive, accurate, and robust GC-MS method for the quantification of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in aqueous samples. The optimized solid-phase extraction and silylation derivatization protocols effectively overcome the challenges associated with analyzing polar phenolic compounds by gas chromatography. The method has been validated according to ICH guidelines and is fit for purpose for a range of applications, including environmental analysis and quality control in industrial and pharmaceutical settings.

References

-

Lee, J., Lee, H. B., & Lee, J. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Journal of Chromatographic Science, 42(8), 417–424. [Link]

-